Sodium disulphite

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

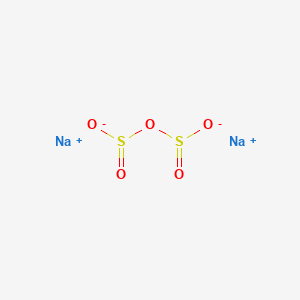

分子式 |

Na2O5S2 |

|---|---|

分子量 |

190.11 g/mol |

IUPAC 名称 |

disodium;sulfinato sulfite |

InChI |

InChI=1S/2Na.H2O5S2/c;;1-6(2)5-7(3)4/h;;(H,1,2)(H,3,4)/q2*+1;/p-2 |

InChI 键 |

LDTLADDKFLAYJA-UHFFFAOYSA-L |

规范 SMILES |

[O-]S(=O)OS(=O)[O-].[Na+].[Na+] |

产品来源 |

United States |

Foundational & Exploratory

Sodium Disulfite: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Sodium disulfite, also known as sodium metabisulfite (B1197395) or sodium pyrosulfite, is an inorganic compound with the chemical formula Na₂S₂O₅[1][2][3]. It is a white crystalline powder with a faint odor of sulfur dioxide[1][2][3][4][5]. As a versatile chemical, it serves numerous functions across various industries, including as a preservative, antioxidant, and disinfectant[3][4]. In the pharmaceutical and drug development sectors, it is frequently employed as an antioxidant excipient to protect active pharmaceutical ingredients (APIs) from oxidative degradation, thereby enhancing the stability and shelf-life of formulations[2][6]. This guide provides an in-depth overview of its chemical structure, properties, synthesis, and analytical methodologies relevant to a scientific audience.

Chemical Structure and Core Properties

Sodium disulfite is an ionic compound composed of two sodium cations (Na⁺) and one disulfite anion (S₂O₅²⁻)[2][3]. The defining feature of the disulfite ion is a direct sulfur-sulfur bond[2][7]. The two sulfur atoms exist in different oxidation states: one, bonded to three oxygen atoms, has an oxidation state of +5, while the other, bonded to two oxygen atoms, has an oxidation state of +3[2][3][7]. This asymmetric structure is crucial to its chemical reactivity.

Upon dissolution in water, sodium disulfite hydrolyzes to form sodium bisulfite (NaHSO₃)[6][7].

Reaction with Water: Na₂S₂O₅ + H₂O → 2 NaHSO₃

It is a strong reducing agent and reacts with oxidizing agents[8]. When exposed to strong acids, it decomposes to release toxic sulfur dioxide gas[1][2][3].

Reaction with Strong Acid (e.g., HCl): Na₂S₂O₅ + 2 HCl → 2 NaCl + 2 SO₂ + H₂O[2][3]

Physicochemical Properties

The following table summarizes the key quantitative properties of sodium disulfite.

| Property | Value | References |

| Chemical Formula | Na₂S₂O₅ | [1][2][3][9] |

| Molecular Weight | 190.11 g/mol | [2][5] |

| Appearance | White to yellowish crystalline powder | [1][2][3][4][5] |

| Odor | Faint, characteristic odor of sulfur dioxide (SO₂) | [2][3][4][5] |

| Melting Point | Decomposes at >150°C (302°F) | [2][3] |

| Density | 1.48 g/cm³ | [3] |

| Solubility in Water | 54 g/100 mL at 20°C; 81.7 g/100 mL at 100°C | [3] |

| Solubility in other Solvents | Highly soluble in glycerol; slightly soluble in ethanol | [3] |

| pH of 10% Aqueous Solution | 4.0 - 5.5 |

Synthesis and Manufacturing

Sodium disulfite is commercially produced by reacting sulfur dioxide (SO₂) with an aqueous solution of sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃). The process involves the formation of sodium sulfite (B76179) (Na₂SO₃), which then reacts with additional SO₂ to yield sodium disulfite[6].

Step 1: Formation of Sodium Sulfite SO₂ + 2 NaOH → Na₂SO₃ + H₂O

Step 2: Formation of Sodium Disulfite SO₂ + Na₂SO₃ → Na₂S₂O₅

The resulting sodium disulfite is then crystallized from the solution upon cooling[6]. An alternative preparation method involves the dehydration of sodium bisulfite (NaHSO₃)[3][7].

2 HSO₃⁻ ⇌ S₂O₅²⁻ + H₂O

The diagram below illustrates a generalized workflow for the industrial synthesis of sodium disulfite.

Caption: Generalized workflow for the synthesis of Sodium Disulfite.

Experimental Protocols

Accurate quantification of sodium disulfite is critical for quality control in pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a common and reliable technique.

Stability-Indicating RP-HPLC Method

This method is designed to separate and quantify sodium disulfite from its degradation products, making it ideal for stability studies[10].

-

Objective: To determine the concentration of sodium bisulfite (the hydrated form of disulfite) in a pharmaceutical formulation.

-

Instrumentation: HPLC system with a UV detector.

-

Chromatographic Conditions:

-

Column: Agilent Zorbax CN (250 mm × 4.6 mm, 5 µm)[11].

-

Mobile Phase: A mixture of a buffer (e.g., purified water) and acetonitrile (B52724) in a 70:30 (v/v) ratio[11]. The mobile phase should be filtered through a 0.22 µm filter and degassed[11].

-

Flow Rate: 0.7 mL/min (Isocratic elution)[11].

-

Column Temperature: 30°C[11].

-

Detection Wavelength: 215 nm[11].

-

Injection Volume: 10 µL[11].

-

-

Procedure:

-

Standard Preparation: Prepare a stock solution of sodium bisulfite in the diluent (purified water). Create a series of calibration standards by diluting the stock solution to known concentrations.

-

Sample Preparation: Accurately transfer 2.0 mL of the sample solution (e.g., Amikacin Injection) into a 20 mL volumetric flask. Add approximately 15 mL of diluent, sonicate for 3 minutes, and then dilute to the mark with the diluent[11].

-

Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard solutions to generate a calibration curve. Inject the prepared sample solution.

-

Quantification: Determine the concentration of sodium bisulfite in the sample by comparing its peak area to the calibration curve.

-

Iodometric Titration for Assay

This is a classic titrimetric method for determining the purity of a sodium disulfite sample.

-

Principle: Sodium disulfite reacts with a known excess of iodine. The unreacted iodine is then back-titrated with a standard solution of sodium thiosulfate (B1220275).

-

Reagents:

-

0.1 N Iodine solution

-

0.1 N Sodium thiosulfate solution

-

Hydrochloric acid

-

Starch indicator solution (TS)

-

-

Procedure:

-

Accurately weigh approximately 0.2 g of the sodium disulfite sample.

-

Transfer the sample to a glass-stoppered flask and add exactly 50.0 mL of 0.1 N iodine solution.

-

Stopper the flask and allow the reaction to proceed for 5 minutes.

-

Add 1 mL of hydrochloric acid.

-

Titrate the excess (unreacted) iodine with 0.1 N sodium thiosulfate solution. Add the starch indicator near the endpoint (when the solution turns pale yellow) and continue titrating until the blue color disappears.

-

Calculation: Each mL of 0.1 N iodine consumed is equivalent to 4.753 mg of Na₂S₂O₅[12].

-

Safety, Handling, and Storage

Due to its chemical reactivity, proper handling of sodium disulfite is essential in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear chemical splash goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile)[13]. In case of dust formation, use respiratory protection (e.g., N95 mask)[13].

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or sulfur dioxide gas[13]. Avoid contact with skin, eyes, and clothing. Do not mix with acids, as this liberates toxic SO₂ gas[14].

-

Storage: Store in a tightly closed container in a cool, dry place[4][9]. Keep away from incompatible substances such as strong oxidizing agents and acids[4][8]. The material is sensitive to air and moisture, as it can slowly oxidize to sodium sulfate[5].

-

First Aid:

-

Inhalation: Move to fresh air and rest[8].

-

Skin Contact: Rinse skin immediately with plenty of water[8][15].

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention[8][15].

-

Ingestion: Rinse mouth and give plenty of water to drink. Seek medical attention[8].

-

The logical flow for safe handling and response is visualized below.

Caption: Logical workflow for safe handling and emergency response.

References

- 1. Sodium metabisulfite - Sciencemadness Wiki [sciencemadness.org]

- 2. Sodium Metabisulfite: Properties, Uses & Preparation Explained [vedantu.com]

- 3. byjus.com [byjus.com]

- 4. Sodium metabisulfite | 7681-57-4 [chemicalbook.com]

- 5. Sodium Pyrosulfite | Na2S2O5 | CID 656671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sodium metabisulfite - Wikipedia [en.wikipedia.org]

- 7. Disulfite - Wikipedia [en.wikipedia.org]

- 8. medbox.iiab.me [medbox.iiab.me]

- 9. Beyondlab | Laboratory Products and Informatics [beyondlab.com.tr]

- 10. benchchem.com [benchchem.com]

- 11. A Stability Indicating Method for the Determination of the Antioxidant Sodium Bisulfite in Pharmaceutical Formulation by RP-HPLC Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fao.org [fao.org]

- 13. benchchem.com [benchchem.com]

- 14. carlroth.com:443 [carlroth.com:443]

- 15. actylislab.com [actylislab.com]

sodium disulphite synthesis and preparation methods

An In-depth Technical Guide on the Synthesis and Preparation of Sodium Disulfite

Introduction

Sodium disulfite, also known as sodium metabisulfite (B1197395) or sodium pyrosulfite, is an inorganic salt with the chemical formula Na₂S₂O₅.[1][2] It presents as a white crystalline powder with a distinct odor of sulfur dioxide.[1] This compound is highly versatile and widely utilized across various industries, including food and beverage, water treatment, and textiles.[3][4] In the pharmaceutical sector, it serves as a critical excipient, primarily valued for its potent antioxidant and preservative properties.[1][3] It is frequently incorporated into drug formulations, such as those containing epinephrine, to prevent the oxidation of active pharmaceutical ingredients (APIs), thereby enhancing the stability and shelf life of the medication.[1][5]

The functionality of sodium disulfite is intrinsically linked to its ability to release sulfur dioxide (SO₂) in aqueous or acidic environments.[1] This guide provides a detailed overview of the foundational chemical principles, established synthesis methods, and experimental protocols for the preparation of sodium disulfite for research, development, and pharmaceutical applications.

Foundational Chemical Principles

The synthesis of sodium disulfite is fundamentally based on the reaction of sulfur dioxide (SO₂) with an aqueous solution of a suitable sodium base, most commonly sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃).[1][6] The process involves the initial formation of sodium bisulfite (NaHSO₃), which exists in equilibrium with the disulfite ion (S₂O₅²⁻) in solution.

The key equilibrium reaction is the dehydration of two bisulfite ions to form one disulfite ion and a water molecule:[2][7]

2HSO₃⁻ (aq) ⇌ S₂O₅²⁻ (aq) + H₂O (l)

By manipulating reaction conditions, such as temperature and reactant concentrations, this equilibrium can be shifted to favor the formation of sodium disulfite, which is then isolated through crystallization.

Core Synthesis and Preparation Methods

Several methods are employed for the synthesis of sodium disulfite, varying in scale from laboratory preparations to large-scale industrial manufacturing. The choice of method often depends on the availability of raw materials, desired purity, and production volume.

Method 1: Sulfur Dioxide Reaction with Sodium Hydroxide

This method is a common approach for both laboratory and industrial synthesis. It involves treating an aqueous solution of sodium hydroxide with sulfur dioxide gas. The reaction proceeds in two main stages:

-

Formation of Sodium Sulfite (B76179): Sulfur dioxide reacts with sodium hydroxide to form sodium sulfite and water.[5]

-

SO₂ + 2NaOH → Na₂SO₃ + H₂O

-

-

Conversion to Sodium Disulfite: Further introduction of sulfur dioxide into the sodium sulfite solution leads to the formation of sodium disulfite.[4][5]

-

SO₂ + Na₂SO₃ → Na₂S₂O₅

-

In practice, when SO₂ is bubbled through a warm sodium hydroxide solution, sodium sulfite may initially precipitate. Continuous addition of SO₂ causes this solid to redissolve as it is converted to the more soluble disulfite, which then crystallizes upon cooling.[5]

Method 2: Sulfur Dioxide Reaction with Sodium Carbonate

This is a widely used industrial process due to the cost-effectiveness of sodium carbonate (soda ash).[3][6] In this method, sulfur dioxide gas is passed through a solution of sodium carbonate.[3][8]

The overall reaction is:

-

Na₂CO₃ + 2SO₂ → Na₂S₂O₅ + CO₂

The process involves the absorption of SO₂ into the alkaline solution to form sodium bisulfite, which is then crystallized as sodium disulfite.[3][6]

Method 3: Thermal Dehydration of Sodium Bisulfite

Sodium disulfite can also be prepared by heating a solution of sodium bisulfite (NaHSO₃). This process drives the equilibrium reaction (Section 2.0) to the right by removing water, causing the conversion of sodium bisulfite into sodium disulfite.[4]

The chemical equation for this reaction is:[4]

-

2NaHSO₃ → Na₂S₂O₅ + H₂O

The resulting sodium disulfite is then isolated from the solution by crystallization, typically induced by cooling or evaporation of excess water.[4]

Data Summary of Synthesis Methods

The following table summarizes the key parameters of the described synthesis methods for easy comparison.

| Parameter | Method 1: NaOH + SO₂ | Method 2: Na₂CO₃ + SO₂ | Method 3: NaHSO₃ Dehydration |

| Primary Reactants | Sodium Hydroxide, Sulfur Dioxide | Sodium Carbonate, Sulfur Dioxide | Sodium Bisulfite |

| Solvent | Water | Water | Water (for solution phase) |

| Intermediate Product | Sodium Sulfite (Na₂SO₃)[5] | Sodium Bisulfite (NaHSO₃)[3] | Not Applicable |

| Key Process Steps | Gas absorption, crystallization[5] | Gas absorption, crystallization[3][6] | Heating, evaporation, crystallization[4] |

| Primary Byproducts | Water | Carbon Dioxide, Water | Water |

| Typical Scale | Laboratory & Industrial | Industrial[3][6] | Laboratory & Industrial |

Experimental Protocols

This section provides a detailed methodology for a typical laboratory-scale synthesis of sodium disulfite using the sodium hydroxide and sulfur dioxide method.

Laboratory Synthesis of Sodium Disulfite

Objective: To synthesize sodium disulfite crystals from sodium hydroxide and sulfur dioxide.

Materials & Equipment:

-

Sodium hydroxide (NaOH) pellets, analytical grade

-

Sulfur dioxide (SO₂) gas cylinder with a regulator

-

Deionized or distilled water

-

Three-neck round-bottom flask

-

Gas dispersion tube (bubbler)

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven or desiccator

Procedure:

-

Preparation of Reactant Solution: Prepare a solution of sodium hydroxide by carefully dissolving a predetermined amount in deionized water within the three-neck flask. Safety Note: This process is exothermic and should be done with care.

-

Cooling: Place the flask in an ice-water bath on top of the magnetic stirrer and allow the solution to cool.

-

Introduction of Sulfur Dioxide: Immerse the gas dispersion tube below the surface of the stirred NaOH solution. Begin bubbling sulfur dioxide gas into the solution at a slow to moderate rate.[5]

-

Reaction Progression: A white precipitate of sodium sulfite (Na₂SO₃) may form initially.[5] Continue the addition of SO₂. The reaction is complete when this precipitate fully redissolves, indicating the formation of sodium disulfite.[5]

-

Crystallization: Once the reaction is complete, stop the flow of SO₂ and remove the gas dispersion tube. Allow the solution to cool further in the ice bath to induce the crystallization of sodium disulfite.[5]

-

Isolation: Collect the formed crystals by vacuum filtration using the Buchner funnel.[3][4]

-

Purification: Wash the crystals on the filter paper with a small amount of cold deionized water to remove any soluble impurities.[3]

-

Drying: Carefully transfer the purified crystals to a watch glass and dry them in a low-temperature oven or in a desiccator to yield the final solid sodium disulfite product.[3][4]

-

Packaging: Store the dry, final product in a tightly sealed, moisture-proof container to prevent decomposition.[3][4]

Visualizations

The following diagrams illustrate the chemical pathways and general workflow for the synthesis of sodium disulfite.

Caption: Chemical pathways for the synthesis of sodium disulfite.

Caption: General experimental workflow for sodium disulfite preparation.

References

- 1. benchchem.com [benchchem.com]

- 2. Sodium Metabisulfite: Uses, Synthesis and Hazards_Chemicalbook [chemicalbook.com]

- 3. niir.org [niir.org]

- 4. htmcgroup.com [htmcgroup.com]

- 5. Sodium metabisulfite - Wikipedia [en.wikipedia.org]

- 6. imarcgroup.com [imarcgroup.com]

- 7. Sodium metabisulfite - Sciencemadness Wiki [sciencemadness.org]

- 8. Page loading... [guidechem.com]

A Comprehensive Technical Guide to the Solubility of Sodium Metabisulfite in Water and Ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of sodium metabisulfite (B1197395) in two common solvents: water and ethanol. Understanding the solubility characteristics of this inorganic compound is critical for its application in various fields, including pharmaceuticals, food preservation, and chemical synthesis. Sodium metabisulfite (Na₂S₂O₅) is a versatile excipient, antioxidant, and antimicrobial agent, making its behavior in solution a key parameter for formulation development and quality control.

Core Properties of Sodium Metabisulfite

Sodium metabisulfite appears as white crystals or a crystalline powder with a faint odor of sulfur dioxide.[1][2] Upon dissolution in water, it does not exist as the metabisulfite ion in significant amounts. Instead, it rapidly converts to sodium bisulfite (NaHSO₃).[3][4][5] This equilibrium is important for understanding its chemical reactivity and preservative action. The aqueous solution is acidic, with a pH ranging from 4.0 to 5.5 for a 10% solution.[1][4]

Solubility Data

The solubility of sodium metabisulfite is highly dependent on the solvent and temperature. The following tables summarize the quantitative data gathered from various sources.

Table 1: Solubility of Sodium Metabisulfite in Water

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 45.1[5][6][7] |

| 20 | 54.0 - 65.3[1][2][4][5][6][7][8][9] |

| 80 | 88.7[6] |

| 85 | 91.9[6] |

| 97.2 | 96.3[6] |

| 100 | 81.7[1][3][4][5][7][8] |

The data indicates a significant increase in solubility with rising temperature, a typical characteristic for many salts.

Table 2: Solubility of Sodium Metabisulfite in Ethanol

| Solvent | Solubility |

| Ethanol | Slightly soluble / Very slightly soluble[1][3][5][6][7][8][10] |

| Ethanol (Estimated) | ~10 ppm[11] |

Sodium metabisulfite exhibits very limited solubility in ethanol. While most sources describe it qualitatively, one study estimates the solubility to be around 10 parts per million.[11] It is practically insoluble in benzene.[1][4]

Experimental Protocols

Determining the solubility of sodium metabisulfite requires precise and controlled experimental procedures. Below are detailed methodologies for evaluating its solubility in water and for assessing the purity of the compound, which is a critical factor for accurate solubility measurements.

Protocol 1: Determination of Sodium Metabisulfite Solubility in Water (Isothermal Equilibrium Method)

This protocol outlines the steps to determine the solubility of sodium metabisulfite in water at a specific temperature.

Materials and Equipment:

-

Sodium Metabisulfite (analytical grade)

-

Deionized or distilled water

-

Temperature-controlled water bath or incubator

-

Isothermal shaker

-

Analytical balance

-

Volumetric flasks (various sizes)

-

Pipettes

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Supersaturated Solution: To a series of sealed flasks, add an excess amount of sodium metabisulfite to a known volume of deionized water. This ensures that the solution will be saturated at the desired temperature.

-

Equilibration: Place the flasks in an isothermal shaker set to the desired temperature. Agitate the flasks for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. It is crucial to maintain the temperature during this step.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to match the equilibration temperature, preventing precipitation or further dissolution.

-

Filtration: Immediately filter the aliquot using a syringe filter to remove any undissolved microcrystals.

-

Gravimetric Analysis:

-

Accurately weigh an empty, dry evaporating dish.

-

Transfer the filtered aliquot to the evaporating dish.

-

Carefully evaporate the water in a drying oven at a temperature below the decomposition point of sodium metabisulfite (decomposition begins at 150°C).[2][6][7]

-

Once all the water has evaporated, cool the dish in a desiccator and weigh it.

-

The difference in weight corresponds to the mass of dissolved sodium metabisulfite.

-

-

Calculation: Calculate the solubility in grams per 100 mL of water.

Protocol 2: Assay of Sodium Metabisulfite Purity by Iodometric Titration

This protocol determines the purity of the sodium metabisulfite sample, which is essential for accurate solubility studies. The method involves the oxidation of sulfite (B76179) by a known excess of iodine, followed by a back-titration of the unreacted iodine with sodium thiosulfate (B1220275).[12][13][14][15]

Materials and Equipment:

-

Sodium Metabisulfite sample

-

0.1 N Iodine standard solution

-

0.1 N Sodium Thiosulfate standard solution

-

1% Starch indicator solution

-

Hydrochloric acid (HCl)

-

Glass-stoppered flask

-

Burette

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh approximately 0.2 g of the sodium metabisulfite sample.[13]

-

Reaction with Iodine: Transfer the weighed sample into a glass-stoppered flask and add exactly 50.0 mL of 0.1 N iodine solution.[13] Stopper the flask and swirl to dissolve the sample.

-

Reaction Time: Allow the reaction to proceed for 5 minutes in a dark place.[12][13]

-

Acidification: Add 1 mL of concentrated hydrochloric acid.[13]

-

Back-Titration: Titrate the excess (unreacted) iodine with 0.1 N sodium thiosulfate solution.

-

Endpoint Detection: As the solution turns pale yellow, add 1-2 mL of starch indicator solution. The solution will turn a deep blue color. Continue the titration with sodium thiosulfate until the blue color disappears completely.[12]

-

Blank Determination: Perform a blank titration using the same procedure but without the sodium metabisulfite sample.

-

Calculation: The amount of iodine consumed by the sodium metabisulfite is determined by the difference between the blank and the sample titration volumes. Each mL of 0.1 N iodine is equivalent to 4.753 mg of Na₂S₂O₅.[13]

Visualizations

The following diagrams illustrate key processes related to the handling and analysis of sodium metabisulfite.

Caption: Experimental workflow for determining the solubility of sodium metabisulfite.

Caption: Chemical equilibrium of sodium metabisulfite in an aqueous solution.

Stability and Handling Considerations

Aqueous solutions of sodium metabisulfite are not stable and are susceptible to oxidation by atmospheric oxygen, especially when heated.[3] This degradation leads to the formation of sodium sulfate.[1][8] Therefore, it is recommended to use freshly prepared solutions. For solutions with a concentration of less than 2% (by weight), usage within 3 to 7 days is advised, while solutions less than 10% should be used within 7 to 14 days.[16] To enhance stability, particularly for solutions intended for autoclaving, the air in the container should be replaced with an inert gas like nitrogen.[3]

Solid sodium metabisulfite should be stored in a well-closed container, protected from light, in a cool, dry, and well-ventilated place.[1][3] Exposure to air and moisture will cause slow oxidation to sodium sulfate.[1][3] Contact with strong acids will liberate toxic sulfur dioxide gas.[2][3][17]

Conclusion

This guide provides essential technical information on the solubility of sodium metabisulfite in water and ethanol, crucial for its effective use in research and development. The provided data tables, experimental protocols, and visualizations offer a comprehensive resource for scientists and professionals. Accurate knowledge of its solubility and stability is paramount for ensuring the quality, efficacy, and safety of formulations containing sodium metabisulfite.

References

- 1. SODIUM METABISULFITE - Ataman Kimya [atamanchemicals.com]

- 2. byjus.com [byjus.com]

- 3. phexcom.com [phexcom.com]

- 4. foodadditives.net [foodadditives.net]

- 5. Sodium metabisulfite - Wikipedia [en.wikipedia.org]

- 6. sodium metabisulfite [chemister.ru]

- 7. Sodium metabisulfite - Sciencemadness Wiki [sciencemadness.org]

- 8. Sulfur Dioxide and Some Sulfites, Bisulfites and Metabisulfites - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. SODIUM METABISULFITE, SODIUM PYROSULFATE - Water Chemicals Codex - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

- 11. crcao.org [crcao.org]

- 12. benchchem.com [benchchem.com]

- 13. fao.org [fao.org]

- 14. mt.com [mt.com]

- 15. drugfuture.com [drugfuture.com]

- 16. environex.net.au [environex.net.au]

- 17. cleartech.ca [cleartech.ca]

An In-depth Technical Guide to the Thermal Decomposition of Sodium Disulfite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of sodium disulfite (Na₂S₂O₅), also known as sodium metabisulfite. The document details the compound's decomposition temperature, the resulting products, and the primary factors influencing its thermal stability. Furthermore, it outlines standard experimental methodologies for determining these properties and presents key data and reaction pathways in a clear, accessible format for scientific professionals.

Introduction

Sodium disulfite is an inorganic salt widely utilized across the pharmaceutical, food, and chemical industries for its antioxidant and preservative properties. In pharmaceutical formulations, it serves as an excipient to protect active pharmaceutical ingredients (APIs), such as epinephrine, from oxidation, thereby enhancing the shelf life and stability of drug products. A thorough understanding of its thermal stability is paramount for drug development professionals to ensure product quality, safety, and efficacy, particularly for formulations subjected to heat during manufacturing or storage. This guide consolidates the key technical data surrounding the thermal decomposition of sodium disulfite.

Thermal Decomposition Profile

The thermal decomposition of sodium disulfite is a critical parameter that dictates its handling, storage, and application limits. The process is characterized by a distinct temperature at which the compound breaks down into more stable substances.

The consensus from multiple safety and technical data sources indicates that the thermal decomposition of solid sodium disulfite begins at approximately 150°C (302°F) .[1][2][3][4][5][6][7] While its melting point is cited as 170°C, decomposition initiates at a lower temperature, making the decomposition temperature the more critical value for practical applications.[1][8] At this temperature, the compound becomes unstable and begins to break down, releasing gaseous byproducts.

Upon heating to its decomposition temperature, sodium disulfite breaks down primarily into solid sodium sulfite (B76179) (Na₂SO₃) and gaseous sulfur dioxide (SO₂).[2][8] This reaction is a key consideration in manufacturing processes, as the release of the toxic and corrosive sulfur dioxide gas requires appropriate ventilation and handling protocols.

The primary decomposition reaction is as follows:

Na₂S₂O₅(s) → Na₂SO₃(s) + SO₂(g)

When heated to higher temperatures in the presence of air, the resulting sodium sulfite can further oxidize to sodium sulfate (B86663) (Na₂SO₄).[9] Some studies also note that at temperatures above 150°C in the absence of air, the decomposition can yield sodium sulfite, sodium thiosulfate (B1220275) (Na₂S₂O₃), sulfur dioxide, and small amounts of sulfur.[10]

Quantitative Data Summary

The following table summarizes the key quantitative data related to the thermal properties of sodium disulfite for easy reference and comparison.

| Parameter | Value | References |

| Decomposition Onset Temperature | ~150 °C (302 °F) | [1][2][3][4][5][6][7] |

| Melting Point | 170 °C (with decomposition) | [1][8] |

| Primary Decomposition Products | Sodium Sulfite (Na₂SO₃), Sulfur Dioxide (SO₂) | [2][8] |

| Secondary/High-Temp Products | Sodium Thiosulfate (Na₂S₂O₃), Sodium Sulfate (Na₂SO₄) | [9][10] |

Factors Influencing Thermal Stability

Several external factors can influence the decomposition temperature and rate of sodium disulfite. Understanding these variables is essential for controlling its stability in various applications.

-

Temperature: As the primary driver, temperatures at or above 150°C will initiate decomposition.[2][6]

-

Presence of Water/Moisture: In the presence of water, sodium disulfite can hydrolyze to form sodium bisulfite (NaHSO₃). Aqueous solutions of sulfites are generally less stable and can undergo decomposition at lower temperatures.

-

Atmosphere: Exposure to air, specifically oxygen, can lead to the slow oxidation of sodium disulfite to sodium sulfate, even at ambient temperatures.[4][9]

-

Concentration (in solution): For applications in solution, higher concentrations can lead to a faster decomposition rate.[6]

-

Presence of Catalysts: Certain catalysts can accelerate the decomposition reaction, although this is more relevant for sulfite solutions than for the solid salt.[6]

Experimental Protocols for Determination of Decomposition Temperature

The decomposition temperature of sodium disulfite is typically determined using thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is an ideal method for determining the onset temperature of decomposition where a mass loss (due to the release of SO₂) occurs.

Objective: To determine the onset temperature of thermal decomposition of sodium disulfite by monitoring its mass loss upon heating.

Instrumentation:

-

Thermogravimetric Analyzer (TGA) with a high-precision microbalance.

-

Sample pans (platinum or alumina).

-

Inert purge gas (e.g., high-purity nitrogen or argon).

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of finely powdered sodium disulfite into a clean, tared TGA sample pan.

-

Instrument Setup: Place the sample pan in the TGA furnace. Purge the system with the inert gas (e.g., nitrogen) at a constant flow rate of 20-50 mL/min to provide an inert atmosphere and remove any evolved gases.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 300°C at a constant heating rate of 10°C/min.

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to generate the TGA curve.

-

The onset decomposition temperature is determined from the intersection of the tangent drawn from the baseline prior to decomposition and the tangent of the steepest slope of the mass loss curve.

-

The derivative of the TGA curve (DTG curve) can also be plotted to identify the temperature of the maximum rate of mass loss.

-

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 5. diva-portal.org [diva-portal.org]

- 6. tianyachemical.com [tianyachemical.com]

- 7. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

- 8. Chemistry of sodium dithionite. Part 1.—Kinetics of decomposition in aqueous bisulphite solutions - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 9. srd.nist.gov [srd.nist.gov]

- 10. chemistry-chemists.com [chemistry-chemists.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Reaction of Sodium Disulfite with Water to Form Bisulfite

This technical guide provides a comprehensive overview of the chemical reaction between sodium disulfite (also known as sodium metabisulfite) and water, which results in the formation of sodium bisulfite. This reaction is fundamental to the utility of sodium disulfite as a key excipient in pharmaceutical formulations and as a reagent in various scientific applications. This document details the underlying chemistry, quantitative parameters, experimental protocols, and relevant applications for research, scientific, and drug development contexts.

Core Chemical Reaction and Equilibrium

Sodium disulfite (Na₂S₂O₅) is an inorganic salt that, when dissolved in water, undergoes hydrolysis to form sodium bisulfite (NaHSO₃).[1][2][3] This process is not a simple dissolution but a chemical reaction with the solvent (water). The solid, crystalline form is sodium disulfite, but in an aqueous solution, it exists in equilibrium with the bisulfite ion (HSO₃⁻).[4][5][6]

The balanced molecular equation for this reaction is:

Na₂S₂O₅(s) + H₂O(l) ⇌ 2 NaHSO₃(aq) [3][7][8][9]

This equilibrium is crucial because the active chemical species responsible for the antioxidant and reducing properties is the bisulfite ion.[3] Therefore, sodium disulfite serves as a stable, solid source that conveniently generates two equivalents of the active sodium bisulfite upon dissolution.[3]

Figure 1: Reaction pathway for the hydrolysis of sodium disulfite.

Quantitative Data and Physicochemical Properties

Understanding the quantitative aspects of this reaction is essential for accurate and reproducible applications. The following tables summarize key data points for sodium disulfite and the resulting bisulfite solutions.

Table 1: Comparative Physicochemical Properties

| Property | Sodium Disulfite (Metabisulfite) | Sodium Bisulfite | Reference(s) |

| Chemical Formula | Na₂S₂O₅ | NaHSO₃ | [3] |

| Molar Mass | 190.11 g/mol | 104.06 g/mol | [3] |

| Appearance | White or yellowish-white crystalline powder | White crystalline powder | [3] |

| Odor | Pungent, sulfur dioxide-like | Slight sulfur odor | [3] |

| Bisulfite Equivalence | 1 mole → 2 moles HSO₃⁻ | 1 mole → 1 mole HSO₃⁻ | [3] |

Table 2: Solution Properties of Sodium Disulfite

| Parameter | Value | Conditions | Reference(s) |

| Solubility in Water | 540 g/L (54 g/100 mL) | 20 °C | [4][10] |

| 650 g/L | 20 °C | [11] | |

| 817 g/L (81.7 g/100 mL) | 100 °C | [4][10] | |

| pH of Aqueous Solution | 3.5 - 5.0 | 5% solution (50 g/L) at 20 °C | [11] |

| 4.0 - 5.5 | 10% solution | [4][10] | |

| Decomposition Temp. | ~150 °C | - | [12] |

Applications in Drug Development and Research

The generation of bisulfite from sodium disulfite underpins its use in several high-stakes applications.

-

Antioxidant in Pharmaceutical Formulations : Bisulfite is a strong reducing agent that readily reacts with dissolved oxygen, thereby protecting oxygen-sensitive active pharmaceutical ingredients (APIs) from oxidative degradation.[13][14] It is commonly used as an excipient in injectable and oral medications, such as those containing adrenaline (epinephrine), to prevent oxidation and extend shelf life.[1][14][15]

-

DNA Methylation Analysis (Bisulfite Sequencing) : In the field of epigenetics, bisulfite sequencing is the gold-standard method for studying DNA methylation patterns at single-base resolution.[16][17] Treatment of DNA with sodium bisulfite converts unmethylated cytosine residues to uracil, while methylated cytosines remain unchanged.[18][19] This differential conversion allows researchers to identify the methylation status of specific genes, which is critical for understanding gene expression, development, and disease.[16][20]

-

Dechlorination Agent : In many laboratory and pharmaceutical water systems, residual chlorine must be removed to prevent damage to sensitive equipment (like reverse osmosis membranes) or interference with chemical reactions.[3] Bisulfite is a fast and effective agent for this purpose.[3] Given that sodium disulfite is a more concentrated source of bisulfite by weight, it is often the more economical choice for dechlorination.[3]

Experimental Protocols

Accurate preparation and analysis of bisulfite solutions are critical for their effective use.

Protocol 1: Preparation of a 10% (w/v) Sodium Bisulfite Stock Solution

This protocol details the preparation of a solution containing approximately 10% sodium bisulfite, starting from solid sodium disulfite.

Materials:

-

Sodium disulfite (Na₂S₂O₅) powder

-

Deionized or purified water

-

100 mL volumetric flask

-

150 mL beaker

-

Analytical balance

-

Magnetic stirrer and stir bar

Procedure:

-

Weighing: On an analytical balance, accurately weigh 10.0 g of sodium disulfite powder.[21]

-

Dissolution: Add approximately 80 mL of deionized water to the beaker with the magnetic stir bar.[21]

-

Mixing: While stirring, slowly add the weighed sodium disulfite powder to the water. Continue stirring until the solid is completely dissolved.[21]

-

Quantitative Transfer: Carefully transfer the dissolved solution into the 100 mL volumetric flask. Rinse the beaker with small portions of deionized water and add the rinsings to the flask to ensure all the solute is transferred.[21]

-

Final Volume Adjustment: Add deionized water to the volumetric flask until the bottom of the meniscus aligns with the 100 mL calibration mark.[21]

-

Homogenization: Stopper the flask and invert it 15-20 times to ensure the solution is homogeneous.[21]

Protocol 2: Assay of Sodium Disulfite by Iodometric Titration

This method verifies the purity of the solid reagent or the concentration of a prepared solution. The principle involves the oxidation of bisulfite by a known excess of iodine, followed by back-titration of the unreacted iodine with a standard sodium thiosulfate (B1220275) solution.[21]

Materials:

-

Sodium disulfite sample

-

0.1 N Iodine standard solution

-

0.1 N Sodium Thiosulfate standard solution

-

1% Starch indicator solution

-

Concentrated Hydrochloric Acid (HCl)

-

250 mL glass-stoppered flask

-

50 mL burette

Procedure:

-

Sample Preparation: Accurately weigh approximately 0.2 g of the sodium disulfite sample and record the exact weight. Transfer it to the 250 mL flask.[22]

-

Reaction with Iodine: Carefully and precisely add 50.0 mL of 0.1 N iodine solution to the flask. Stopper the flask immediately.[21][22]

-

Incubation: Swirl the flask to mix and allow the reaction to proceed for 5 minutes in a dark place.[21]

-

Acidification: Add 1 mL of concentrated HCl to the flask.[22]

-

Back-Titration: Titrate the excess (unreacted) iodine with 0.1 N sodium thiosulfate solution. The dark brown/yellow solution will fade to a pale yellow.[21]

-

Endpoint Determination: When the solution is pale yellow, add 1-2 mL of the starch indicator solution. The solution will turn a deep blue-black color.[21]

-

Continue the titration with sodium thiosulfate, adding it dropwise, until the blue color disappears completely. This is the endpoint.[21]

-

Calculation: The amount of bisulfite is calculated based on the amount of iodine consumed in the reaction. Each mL of 0.1 N iodine is equivalent to 4.753 mg of Na₂S₂O₅.[22]

Figure 2: Experimental workflow for the iodometric titration of sodium disulfite.

References

- 1. Sodium metabisulfite - Wikipedia [en.wikipedia.org]

- 2. Sodium Metabisulfite | 5 Tips for Handling Sodium Metabisulfite [en.buali-chem.com]

- 3. benchchem.com [benchchem.com]

- 4. SODIUM METABISULPHITE - Ataman Kimya [atamanchemicals.com]

- 5. byjus.com [byjus.com]

- 6. Sodium metabisulfite - Sciencemadness Wiki [sciencemadness.org]

- 7. Sodium bisulfite - Wikipedia [en.wikipedia.org]

- 8. brainly.com [brainly.com]

- 9. researchgate.net [researchgate.net]

- 10. SODIUM METABISULFITE - Ataman Kimya [atamanchemicals.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Sodium bisulfite - Sciencemadness Wiki [sciencemadness.org]

- 13. SODIUM BISULFITE - Ataman Kimya [atamanchemicals.com]

- 14. Top Applications of Sodium Metabisulphite in Pharmaceuticals [spchemicals.in]

- 15. vrikpharma.com [vrikpharma.com]

- 16. Bisulfite Sequencing: Introduction, Features, Workflow, and Applications - CD Genomics [cd-genomics.com]

- 17. Brush Up: What Is Bisulfite Sequencing and How Do Researchers Use It to Study DNA Methylation? | The Scientist [the-scientist.com]

- 18. Bisulfite sequencing - Wikipedia [en.wikipedia.org]

- 19. Bisulfite Sequencing of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 20. DNA methylation detection: Bisulfite genomic sequencing analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. fao.org [fao.org]

The Chemistry of Sodium Disulfite as a Reducing Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sodium disulfite (Na₂S₂O₅), also known as sodium metabisulfite (B1197395), is a versatile and cost-effective inorganic salt widely employed as a reducing agent and antioxidant in various chemical and pharmaceutical applications. When dissolved in aqueous solutions, it generates bisulfite (HSO₃⁻) and sulfite (B76179) (SO₃²⁻) ions, which are the active reducing species. This technical guide provides an in-depth exploration of the fundamental chemistry of sodium disulfite as a reducing agent, complete with quantitative data, detailed experimental protocols, and visualizations of relevant chemical and biological pathways.

Core Chemical Principles

Sodium disulfite is a white crystalline powder that readily dissolves in water to form sodium bisulfite.[1] The equilibrium between disulfite, bisulfite, and sulfurous acid is pH-dependent.

Na₂S₂O₅ + H₂O ⇌ 2NaHSO₃

In solution, sodium bisulfite acts as a mild reducing agent.[] Its reducing power is attributed to the ability of the sulfite ion to be oxidized to sulfate (B86663). The standard reduction potential for the sulfate/sulfurous acid couple is +0.17 V, indicating its capacity to reduce various functional groups.

The antioxidant properties of sodium disulfite stem from its ability to scavenge free radicals, thereby preventing the oxidative degradation of active pharmaceutical ingredients (APIs) and other sensitive compounds.[3]

Applications as a Reducing Agent

Sodium disulfite and its derivatives in solution are utilized in a range of reductive transformations critical to organic synthesis and drug development.

Reduction of Aromatic Nitro Compounds

A key application of sodium disulfite, often in the form of sodium dithionite (B78146) (Na₂S₂O₄) which can be generated in situ, is the reduction of aromatic nitro compounds to their corresponding primary amines.[4] This reaction is particularly useful for substrates that are sensitive to catalytic hydrogenation. The reduction is believed to proceed via a single-electron transfer mechanism involving the sulfur dioxide radical anion (•SO₂⁻) as the active reducing species.[5]

Quantitative Data for the Reduction of Aromatic Nitro Compounds

| Substrate | Product | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| o-Nitrophenol | o-Aminophenol | Sodium Hydrosulfite | Water/NaOH | 60 | < 0.1 | High | [4] |

| 5-Nitro-2,3-dihydro-1,4-phthalazinedione | 5-Amino-2,3-dihydro-1,4-phthalazinedione | Sodium Dithionite | DMF/Water | 25 | 1 | 95 | [5] |

| p-Nitrotoluene | p-Toluidine | Sodium Dithionite | Ethanol/Water | Reflux | 2 | 85 | [5] |

| p-Nitrobenzoic acid | p-Aminobenzoic acid | Sodium Dithionite | Water | 100 | 1 | 90 | [5] |

Experimental Protocol: Reduction of o-Nitrophenol to o-Aminophenol [4]

-

Preparation: In a round-bottom flask, dissolve o-nitrophenol in an aqueous solution of sodium hydroxide. Heat the mixture to approximately 60°C.

-

Reduction: In a separate vessel, prepare a solution of sodium hydrosulfite in water.

-

Reaction: Slowly add the sodium hydrosulfite solution to the o-nitrophenol solution with constant stirring. The reaction is exothermic and should be carefully controlled. The reduction is typically complete within 5 minutes.

-

Work-up: Cool the reaction mixture and isolate the o-aminophenol product by filtration.

-

Purification: Wash the product with cold water and dry.

Cleavage of Disulfide Bonds

Sodium sulfite, generated from sodium disulfite in solution, can quantitatively cleave disulfide bonds in proteins and peptides.[4] This is a fundamental technique in protein chemistry for structural analysis and modification. The reaction involves the nucleophilic attack of the sulfite ion on the disulfide bond, leading to the formation of a thiosulfonate and a free sulfhydryl group.

Experimental Protocol: Cleavage of Disulfide Bonds in a Protein [4]

-

Preparation: Dissolve the protein in a suitable buffer (e.g., Tris-HCl). If necessary, add a denaturant like guanidine (B92328) thiocyanate (B1210189) to unfold the protein.

-

Reduction: Add an excess of sodium sulfite to the protein solution.

-

pH Adjustment: Adjust the pH of the solution to 9.5.

-

Incubation: Incubate the reaction mixture at room temperature for 20 minutes.

-

Analysis: The extent of disulfide bond cleavage can be monitored by quantifying the free sulfhydryl groups using reagents like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Reductive Dehalogenation

Sodium sulfite can be employed for the reductive dehalogenation of certain activated aryl halides, particularly those capable of tautomerization, such as halophenols.[6] This method provides a metal-free and environmentally benign alternative to traditional dehalogenation techniques.

Quantitative Data for Reductive Dehalogenation

| Substrate | Product | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromo-2-aminophenol | 2-Aminophenol | Sodium Sulfite | Water | 60 | 2 | 95 | [6] |

| 4-Iodo-2-aminophenol | 2-Aminophenol | Sodium Sulfite | Water | 60 | 1 | 98 | [6] |

| 2-Bromo-4-nitrophenol | 4-Nitrophenol | Sodium Sulfite | Water | 80 | 3 | 85 | [6] |

Experimental Protocol: Reductive Dehalogenation of 4-Bromo-2-aminophenol [6]

-

Preparation: Dissolve 4-bromo-2-aminophenol (1 mmol) in water (5 mL).

-

Reaction: Add sodium sulfite (3 mmol) to the solution. Heat the reaction mixture at 60°C for 2 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the dehalogenated product.

Signaling Pathways and Biological Implications

Beyond its role in chemical synthesis, sodium bisulfite can influence biological systems, primarily through the induction of oxidative stress.

Oxidative Stress and Apoptosis

At high concentrations, sodium metabisulfite can act as a pro-oxidant, leading to the generation of reactive oxygen species (ROS).[7] This can trigger a cascade of cellular events, including lipid peroxidation and damage to cellular components, ultimately leading to apoptosis (programmed cell death).

The apoptotic pathway induced by sodium bisulfite can involve both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular players include the Bcl-2 family of proteins, caspases, and the release of cytochrome c from mitochondria.[8][9]

NF-κB Signaling Pathway

Sodium bisulfite has been shown to promote the ROS-mediated NF-κB signaling pathway.[10] The nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. ROS can act as signaling molecules to activate the IKK complex, which then phosphorylates IκBα, leading to its ubiquitination and degradation. This allows the NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Conclusion

Sodium disulfite is a powerful and versatile reducing agent with significant applications in organic synthesis and pharmaceutical sciences. Its utility in the reduction of nitroarenes, cleavage of disulfide bonds, and reductive dehalogenation makes it an invaluable tool for chemists. Furthermore, its role as an antioxidant is crucial for the stabilization of drug formulations. However, researchers and drug development professionals must also be cognizant of its potential to induce oxidative stress and activate cellular signaling pathways at higher concentrations. A thorough understanding of its fundamental chemistry is essential for its safe and effective application.

References

- 1. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Reductive dehalogenation and dehalogenative sulfonation of phenols and heteroaromatics with sodium sulfite in an aqueous medium - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Sodium metabisulfite induces lipid peroxidation and apoptosis in rat gastric tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 9. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Food additive sodium bisulfite induces intracellular imbalance of biothiols levels in NCM460 colonic cells to trigger intestinal inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antioxidant Capacity of Sodium Disulfite: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Sodium disulfite (Na₂S₂O₅), also known as sodium metabisulfite (B1197395), is an inorganic salt widely utilized for its antioxidant and preservative properties in the food, beverage, and pharmaceutical industries.[1][2][3] Its ability to inhibit oxidation is crucial in preventing enzymatic and non-enzymatic browning, controlling microbial growth, and maintaining the stability and potency of certain medications.[1][4] This technical guide provides an in-depth analysis of the preliminary studies on sodium disulfite's antioxidant capacity, detailing the experimental protocols used for its evaluation and presenting the available quantitative data.

Core Antioxidant Mechanisms

Sodium disulfite's primary antioxidant activity stems from its nature as a potent reducing agent.[1][4] When dissolved in water, it forms sodium bisulfite (NaHSO₃), which can readily donate electrons to neutralize free radicals, thereby terminating the chain reactions of oxidation.[5] This mechanism is particularly effective in preventing the oxidation of phenolic compounds, a common cause of discoloration in fruits and vegetables.[1]

The key mechanisms of its antioxidant action include:

-

Inhibition of Polyphenol Oxidase (PPO): Sodium disulfite acts as an inhibitor of PPO, an enzyme responsible for enzymatic browning. By reducing the quinones formed by PPO back to colorless diphenols, it prevents the formation of brown pigments.[1]

-

Oxygen Scavenging: It can react with and consume oxygen in food and pharmaceutical preparations, creating an environment less conducive to oxidative degradation.[4]

-

Free Radical Scavenging: As a reducing agent, it directly neutralizes free radicals, which are highly reactive molecules that can damage cells and other components.[5]

It is important to note that at high concentrations, sodium metabisulfite can exhibit pro-oxidant effects, leading to the formation of sulfite (B76179) radicals and inducing oxidative stress.[6][7]

In Vitro Antioxidant Capacity Assays

Several in vitro assays are commonly employed to quantify the antioxidant capacity of substances like sodium disulfite. These assays are based on different chemical reactions and provide varied perspectives on the antioxidant potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical. The reduction of DPPH is monitored by a decrease in its absorbance at a specific wavelength.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Similar to the DPPH assay, the ABTS assay quantifies the ability of an antioxidant to scavenge the pre-formed ABTS radical cation. The reduction of the radical cation results in a loss of color, which is measured spectrophotometrically.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The resulting ferrous iron forms a colored complex, and the intensity of the color is proportional to the antioxidant capacity.

Quantitative Data on Antioxidant Capacity

While extensive preliminary studies focusing solely on the intrinsic antioxidant capacity of pure sodium disulfite are limited, its effects have been quantified in various food and beverage systems. The following table summarizes representative findings from studies on wine, where sodium disulfite is a common additive. It is important to note that these values reflect the overall antioxidant activity of the wine, which is influenced by the synergistic and antagonistic interactions between sulfites and the natural antioxidants present.

| Assay | Sample Matrix | Sodium Disulfite Concentration | Observed Effect on Antioxidant Capacity | Reference |

| ABTS | White Wine | 50-200 mg/L | Significant overestimation of antioxidant activity. At 200 mg/L, an increase of 41.6% to 89.3% was observed with metabisulfite addition. | [8] |

| FRAP | White Wine | 25-200 mg/L | Significant positive interference leading to an overestimation of antioxidant activity. | [8][9] |

| DPPH | Wine | Increasing concentrations | Increased antioxidant activity with higher sulfur dioxide concentration. | [10] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antioxidant capacity. The following are generalized protocols for the key assays mentioned, which can be adapted for the specific analysis of sodium disulfite.

DPPH Radical Scavenging Assay Protocol

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Prepare various concentrations of sodium disulfite in a suitable solvent (e.g., deionized water or a buffer solution).

-

-

Assay Procedure:

-

In a microplate or cuvette, add a specific volume of the sodium disulfite solution.

-

Add the DPPH solution to initiate the reaction.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at the wavelength of maximum DPPH absorbance (typically around 517 nm) using a spectrophotometer.

-

A control containing the solvent instead of the antioxidant is also measured.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

ABTS Radical Cation Scavenging Assay Protocol

-

Reagent Preparation:

-

Prepare an ABTS stock solution (e.g., 7 mM) and a potassium persulfate solution (e.g., 2.45 mM).

-

Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS radical cation.

-

Dilute the ABTS radical solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

-

Prepare various concentrations of sodium disulfite.

-

-

Assay Procedure:

-

Add a small volume of the sodium disulfite solution to the diluted ABTS radical solution.

-

Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The scavenging activity is calculated similarly to the DPPH assay.

-

FRAP Assay Protocol

-

Reagent Preparation:

-

Prepare the FRAP reagent by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a ferric chloride (FeCl₃) solution.

-

Prepare various concentrations of sodium disulfite.

-

-

Assay Procedure:

-

Pre-warm the FRAP reagent to 37°C.

-

Add a small volume of the sodium disulfite solution to the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

-

Measure the absorbance at 593 nm.

-

-

Calculation:

-

The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared with a known antioxidant (e.g., FeSO₄ or Trolox).

-

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the antioxidant mechanism of sodium disulfite and the general workflow of the in vitro antioxidant assays.

Caption: Antioxidant mechanism of sodium disulfite.

Caption: General experimental workflow for in vitro antioxidant assays.

Caption: Simplified signaling pathway of oxidative stress and antioxidant intervention.

References

- 1. FCS8787/FY731: Sulfites: Separating Fact from Fiction [edis.ifas.ufl.edu]

- 2. Sulfite | Definition, Functions & Allergy Symptoms | Study.com [study.com]

- 3. Sodium metabisulfite - Wikipedia [en.wikipedia.org]

- 4. Application of sodium metabisulfite as food additive [toptionchem.com]

- 5. crecompany.com [crecompany.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Effect of Sulfites on Antioxidant Activity, Total Polyphenols, and Flavonoid Measurements in White Wine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Effect of Sulfites on Antioxidant Activity, Total Polyphenols, and Flavonoid Measurements in White Wine | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Sodium Disulfite Safety and Handling in the Laboratory

For researchers, scientists, and drug development professionals, a deep understanding of chemical safety is paramount to ensuring a secure and productive laboratory environment. This in-depth technical guide provides a comprehensive overview of the safe handling, storage, and disposal of sodium disulfite (also known as sodium metabisulfite), a common yet potentially hazardous reagent.

Chemical and Physical Properties

Sodium disulfite (Na₂S₂O₅) is a white crystalline powder with a faint odor of sulfur dioxide.[1] It is an inorganic compound that, upon dissolution in water, forms sodium bisulfite.[2] A thorough understanding of its properties is the first step in safe handling.

| Property | Value | Reference |

| Molecular Formula | Na₂S₂O₅ | [3][4][5] |

| Molecular Weight | 190.11 g/mol | [3][4][6] |

| CAS Number | 7681-57-4 | [3][4][7] |

| EC Number | 231-673-0 | [3][4][8] |

| Appearance | White crystalline powder | [1][9] |

| Odor | Slight sulfur/rotten egg odor | [1][10] |

| Density | 2.36 g/cm³ at 20 °C | [7][8] |

| Water Solubility | 667 g/L at 25 °C | [7][8] |

| pH | 5-7 (in 10 g/L solution) | [5] |

| Decomposition Temperature | >150 °C | [7][11] |

Hazard Identification and Toxicological Data

Sodium disulfite is classified as harmful if swallowed and can cause serious eye damage.[4][7][8][11][12][13][14] Contact with acids liberates toxic sulfur dioxide gas.[4][7][8][14] It is also known to cause allergic reactions in sensitive individuals, particularly those with asthma.[4][10][15]

| Hazard Classification | GHS Pictogram | Hazard Statement |

| Acute toxicity, Oral (Category 4) | GHS07 | H302: Harmful if swallowed |

| Serious eye damage (Category 1) | GHS05 | H318: Causes serious eye damage |

| (Supplemental) | - | EUH031: Contact with acids liberates toxic gas |

| Toxicological Data | Value | Species | Reference |

| LD50 Oral | 1,540 mg/kg | Rat | [4][12][16] |

| Exposure Limits | Value | Organization |

| NIOSH REL | 5 mg/m³ (10-hour TWA) | NIOSH |

| ACGIH TLV | 5 mg/m³ (8-hour TWA) | ACGIH |

Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical to minimizing exposure risk. The following diagram outlines a logical workflow for selecting the appropriate PPE when working with sodium disulfite.

Caption: PPE Selection Workflow for Sodium Disulfite Handling

Safe Handling and Experimental Protocols

Adherence to strict protocols is essential when handling sodium disulfite to prevent exposure and hazardous reactions.

General Handling Precautions

-

Always work in a well-ventilated area, preferably within a fume hood, to prevent the accumulation of dust or sulfur dioxide gas.[17]

-

Avoid the formation of dust when handling the solid material.[3][18] Use gentle scooping and pouring techniques.[17]

-

Never allow sodium disulfite to come into contact with strong acids (e.g., hydrochloric acid, sulfuric acid) as this will liberate toxic sulfur dioxide gas.[4][17]

-

Keep away from strong oxidizing agents, heat sources, and flames.[17][19]

-

Wash hands thoroughly after handling the substance.[4][17] Do not eat, drink, or smoke in the laboratory.[4][17]

Experimental Protocol: Preparation of an Aqueous Sodium Disulfite Solution

This protocol outlines the steps for the safe preparation of a sodium disulfite solution.

Caption: Workflow for Safe Preparation of Sodium Disulfite Solution

Methodology:

-

Personal Protective Equipment: Before starting, put on all necessary PPE as determined by the PPE selection workflow (Figure 1), including chemical splash goggles, gloves, and a lab coat.

-

Ventilation: Perform all steps inside a certified chemical fume hood to control potential dust and gas exposure.

-

Measure Solvent: Measure the required amount of deionized water into an appropriate glass beaker or flask.

-

Weigh Solute: Carefully weigh the required mass of sodium disulfite powder using a clean spatula and weigh boat.

-

Dissolution: While stirring the water, slowly and carefully add the sodium disulfite powder to the water. Crucially, always add the solid to the water, not the other way around, to prevent splashing and uncontrolled reactions. [17][18]

-

Mixing: Continue stirring until the solid is completely dissolved.

-

Labeling: Immediately label the container with the chemical name ("Sodium Disulfite Solution"), concentration, date of preparation, and any relevant hazard warnings.

Chemical Incompatibility and Hazardous Reactions

Understanding the chemical incompatibilities of sodium disulfite is crucial for preventing dangerous reactions in the lab.

References

- 1. Sodium Pyrosulfite | Na2S2O5 | CID 656671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sodium metabisulfite - Wikipedia [en.wikipedia.org]

- 3. bio.vu.nl [bio.vu.nl]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Beyondlab | Laboratory Products and Informatics [beyondlab.com.tr]

- 6. Disodium disulfite | Na2O5S2 | CID 24346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. carlroth.com [carlroth.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. Sodium disulfite - Descrizione [tiiips.com]

- 10. nj.gov [nj.gov]

- 11. dcfinechemicals.com [dcfinechemicals.com]

- 12. pentachemicals.eu [pentachemicals.eu]

- 13. scharlabchina.com [scharlabchina.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Adverse reactions to the sulphite additives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 17. sodiummetabisulfite.cn [sodiummetabisulfite.cn]

- 18. store and handle sodium metabisulphite safely in industrial settings [spchemicals.in]

- 19. ineos.com [ineos.com]

The Versatility of Sodium Disulfite in Modern Chemical Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sodium disulfite (Na₂S₂O₅), also known as sodium metabisulfite, is a versatile and cost-effective inorganic salt with significant applications across chemical synthesis, particularly in the pharmaceutical and drug development sectors. Its utility stems primarily from its properties as a potent reducing agent and an effective antioxidant.[1] This technical guide provides a comprehensive overview of the core applications of sodium disulfite, complete with detailed experimental protocols, quantitative data, and mechanistic insights to empower researchers in leveraging this reagent for their synthetic needs.

Core Physicochemical Properties

Sodium disulfite is a white crystalline powder that, upon dissolution in water, hydrolyzes to form two equivalents of sodium bisulfite (NaHSO₃), the active species in many of its reactions.[2]

| Property | Value |

| Chemical Formula | Na₂S₂O₅ |

| Molar Mass | 190.11 g/mol |

| Appearance | White crystalline powder |

| Solubility in Water | 470 g/L at 20 °C |

| pH (50 g/L in H₂O) | 3.5-5 |

| Decomposition Temperature | ~150 °C |

Key Applications in Chemical Synthesis

Sodium disulfite's reactivity is harnessed in several key synthetic transformations, including the reduction of aromatic nitro compounds, the cleavage of disulfide bonds, the purification of carbonyl compounds, and reductive dehalogenation.

Reduction of Aromatic Nitro Compounds to Anilines

The reduction of aromatic nitro groups to primary amines is a fundamental transformation in the synthesis of a vast array of pharmaceuticals, dyes, and other specialty chemicals. Sodium disulfite, often in the form of sodium dithionite (B78146) (sodium hydrosulfite, Na₂S₂O₄) which can be generated in situ or used directly, serves as a powerful and chemoselective reducing agent for this purpose.[2][3][4] This method is particularly advantageous for substrates that are sensitive to catalytic hydrogenation or harsh acidic conditions.[2]

The reduction is believed to proceed via a single-electron transfer mechanism where the sulfur dioxide radical anion (•SO₂⁻), in equilibrium with the dithionite ion, is the active reducing species.[3] The reaction involves the stepwise transfer of electrons to the nitro group, forming nitroso and hydroxylamine (B1172632) intermediates that are subsequently reduced to the amine.[3]

Experimental Protocol: Reduction of o-Nitrophenol to o-Aminophenol [2]

-

Preparation: In a suitable reaction vessel, dissolve o-nitrophenol in a solution of sodium hydroxide (B78521) in water. Heat the mixture to approximately 60°C until all solids have dissolved.

-

Reduction: In a separate container, prepare a solution of sodium hydrosulfite in water. Add the sodium hydrosulfite solution portion-wise to the o-nitrophenol solution with continuous stirring. The reaction is exothermic and the temperature should be carefully monitored and controlled.

-

Completion and Isolation: The reduction is typically rapid and complete within 5-10 minutes. After the reaction is complete, cool the mixture. The o-aminophenol product can then be isolated by filtration.

-

Purification: Wash the isolated product with cold water and dry to obtain the purified o-aminophenol.

Quantitative Data: Reduction of Substituted Nitroarenes

| Substrate | Product | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| o-Nitrophenol | o-Aminophenol | Sodium Hydrosulfite | Water/NaOH | 60 | < 0.1 | High[2] |

| p-Nitrotoluene | p-Toluidine | Sodium Hydrosulfite | Ethanol/Water | Reflux | 0.5 | 92 |

| p-Nitroanisole | p-Anisidine | Sodium Hydrosulfite | Ethanol/Water | Reflux | 0.5 | 95 |

| p-Nitrochlorobenzene | p-Chloroaniline | Sodium Hydrosulfite | Ethanol/Water | Reflux | 0.5 | 90 |

| p-Nitrobenzoic acid | p-Aminobenzoic acid | Sodium Hydrosulfite | Water/NaOH | 80 | 1.0 | 88 |

| m-Nitroacetophenone | m-Aminoacetophenone | Sodium Hydrosulfite | Ethanol/Water | Reflux | 1.0 | 85 |

Logical Workflow for the Reduction of Aromatic Nitro Compounds

Caption: Workflow for the reduction of aromatic nitro compounds.

Cleavage of Disulfide Bonds

The cleavage of disulfide bonds is a critical step in protein chemistry, essential for protein sequencing, denaturation, and the analysis of protein structure.[5] Sodium sulfite (B76179) can quantitatively cleave disulfide bonds, particularly in peptides and proteins, through a process known as sulfitolysis.[5] The reaction proceeds via nucleophilic attack of the sulfite ion on the disulfide bond, resulting in the formation of one equivalent of a thiol and one equivalent of an S-sulfonate per disulfide bond.[2]

Experimental Protocol: Cleavage of Disulfide Bonds in Proteins [2]

-

Protein Preparation: Dissolve the protein sample in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer). If necessary, a denaturant such as 2 M guanidine (B92328) thiocyanate (B1210189) can be added to unfold the protein and expose the disulfide bonds.

-

Sulfite Addition: Add an excess of sodium sulfite to the protein solution.

-

pH Adjustment: Adjust the pH of the solution to 9.5 to facilitate the reaction.

-

Incubation: Incubate the reaction mixture at room temperature for approximately 20 minutes for proteins.

-

Analysis: The extent of disulfide bond cleavage can be quantified by measuring the concentration of the free sulfhydryl groups formed using a chromogenic reagent such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) or disodium (B8443419) 2-nitro-5-thiosulfobenzoate (NTSB).

Mechanism of Disulfide Bond Cleavage by Sulfite

Caption: Mechanism of disulfide bond cleavage by sulfite.

Purification of Aldehydes and Ketones via Bisulfite Adducts

Sodium bisulfite reacts reversibly with aldehydes and certain sterically unhindered ketones (primarily methyl ketones and cyclic ketones) to form crystalline bisulfite addition products.[6][7] This reaction provides an excellent method for the purification of carbonyl compounds from non-carbonyl impurities. The bisulfite adduct, being a salt, is typically soluble in water and can be separated from the organic mixture by extraction.[7] The purified carbonyl compound can then be regenerated by treating the adduct with either an acid or a base.[6]

Experimental Protocol: Purification of an Aromatic Aldehyde [6]

-

Adduct Formation: Dissolve the crude mixture containing the aromatic aldehyde in a water-miscible solvent such as methanol. Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for approximately 30 seconds. A white precipitate of the bisulfite adduct may form.

-

Extraction: Add deionized water and an immiscible organic solvent (e.g., 10% ethyl acetate/hexanes) to the separatory funnel and shake again. Separate the layers. The bisulfite adduct will be in the aqueous layer, while the non-carbonyl impurities will remain in the organic layer.

-

Regeneration of the Aldehyde: Isolate the aqueous layer containing the bisulfite adduct. Add an equal volume of a suitable organic solvent (e.g., ethyl acetate). Add a 50% sodium hydroxide solution dropwise while stirring until the pH of the aqueous layer reaches 12.[6]

-

Isolation of Purified Aldehyde: Shake the separatory funnel to extract the regenerated aldehyde into the organic layer. Separate the layers and collect the organic phase. The organic layer can then be dried over an anhydrous salt (e.g., sodium sulfate) and concentrated under reduced pressure to yield the purified aldehyde.

Experimental Workflow for Aldehyde Purification

Caption: Workflow for aldehyde purification via bisulfite adduct.

Reductive Dehalogenation of Aryl Halides

Sodium sulfite can be employed for the reductive dehalogenation of certain activated aryl halides, particularly those that can readily tautomerize, such as halophenols.[8][9] This method offers a metal-free and environmentally benign alternative to traditional dehalogenation methods that often rely on metal catalysts.[8] The reaction is typically carried out in an aqueous medium without the need for an organic solvent.[8]

Experimental Protocol: Reductive Dehalogenation of 4-Bromo-2-aminophenol [2]

-

Reaction Setup: In a reaction flask, dissolve 4-bromo-2-aminophenol (1 mmol) in water (5 mL).

-

Reagent Addition: Add sodium sulfite (3 mmol) to the solution.

-

Reaction Conditions: Heat the reaction mixture at 60°C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature.

-

Extraction and Isolation: Extract the product with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the dehalogenated product.

Logical Relationship for Reductive Dehalogenation

Caption: Logical relationship for reductive dehalogenation.

Role in Drug Development and API Purification

In the pharmaceutical industry, sodium disulfite is a widely used excipient, primarily valued for its antioxidant and preservative properties.[1] It is frequently incorporated into formulations of active pharmaceutical ingredients (APIs) that are susceptible to oxidative degradation, thereby enhancing the stability and shelf-life of the final drug product.[1] Its antimicrobial properties also help in preventing the growth of microorganisms in liquid formulations.[1]

Beyond its role as an excipient, the chemical reactivity of sodium disulfite can be harnessed during the API purification process. For instance, the formation of bisulfite adducts can be employed to selectively remove aldehyde or ketone impurities from a crude API mixture, as detailed in the purification protocol above. This allows for a non-chromatographic purification method that can be both efficient and scalable.

Conclusion